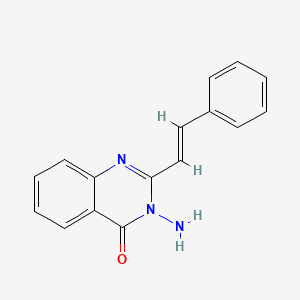

3-Amino-2-styrylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13N3O |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

3-amino-2-[(E)-2-phenylethenyl]quinazolin-4-one |

InChI |

InChI=1S/C16H13N3O/c17-19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-11H,17H2/b11-10+ |

InChI Key |

YSNCTXWZROITGW-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2N |

Origin of Product |

United States |

Derivatization Strategies and Chemical Transformations of the 3 Amino 2 Styrylquinazolin 4 3h One Core

Functionalization of the 3-Amino Group

The exocyclic amino group at the N-3 position is the most frequently targeted site for derivatization due to its reactive nature. A variety of chemical reactions can be employed to introduce diverse functional groups and build complex heterocyclic systems.

Formation of Schiff Bases (Arylideneamino Derivatives)

One of the most straightforward and common modifications of the 3-amino group is its condensation with various aromatic or heteroaromatic aldehydes to form Schiff bases, also known as 3-(arylideneamino) derivatives. This reaction typically proceeds by refluxing the 3-amino-2-styrylquinazolin-4(3H)-one with a selected aldehyde in a suitable solvent like ethanol (B145695) or acetic acid. The resulting imine (C=N) linkage extends the conjugation of the system and provides a point for introducing a wide array of substituted aryl groups.

The synthesis involves the nucleophilic attack of the 3-amino group on the carbonyl carbon of the aldehyde, followed by dehydration to yield the final Schiff base. This reaction is highly efficient and serves as a cornerstone for creating large libraries of derivatives.

| Reactant Aldehyde | Resulting Schiff Base Substituent | Reference |

|---|---|---|

| Benzaldehyde | Benzylideneamino | |

| 4-Chlorobenzaldehyde | (4-Chlorobenzylidene)amino | |

| 4-Methoxybenzaldehyde | (4-Methoxybenzylidene)amino | |

| 3-Hydroxybenzaldehyde | (3-Hydroxybenzylidene)amino | Generic Example |

| Thiophene-2-carbaldehyde | (Thiophen-2-ylmethylene)amino | Generic Example |

Acylation and Sulfonylation Reactions

The nucleophilic 3-amino group readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acylated derivatives. For instance, treatment with chloroacetyl chloride introduces a reactive chloroacetylamino side chain, which can be used for further nucleophilic substitutions.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-acetylaminobenzenesulfonyl chloride, in a suitable solvent affords the corresponding sulfonamide derivatives. These reactions provide a means to attach aliphatic, aromatic, or heterocyclic acyl and sulfonyl groups to the quinazolinone core, significantly altering its electronic and steric properties.

Cycloaddition Reactions Leading to Fused Heterocycles (e.g., Pyrazolo[5,1-b]quinazolinones, Triazoloquinazolines, Imidazoquinazolines)

The 3-amino group is a key precursor for the construction of fused heterocyclic systems, leading to polycyclic structures with diverse chemical properties. These reactions often involve the initial conversion of the amino group into a more complex reactive intermediate.

Triazoloquinazolines: One common pathway involves the reaction of a 2-mercapto-3-aminoquinazolinone with a carboxylic acid, followed by cyclization to form a triazolo[5,1-b]quinazoline ring system. Alternatively, multi-component reactions involving 3-amino-1,2,4-triazole, an aldehyde, and a β-diketone can yield tetrahydro-triazolo[5,1-b]quinazolin-8(4H)-one derivatives. Another approach is the oxidative cyclization of hydrazone precursors with bromine to yieldtriazolo[4,3-c]quinazolines.

Pyrazolo[5,1-b]quinazolinones: The synthesis of pyrazolo-fused systems can be achieved by reacting 3-aminoquinazolinone derivatives with β-dicarbonyl compounds. For example, the reaction of a 3-aminoquinazolinone hydrazide with acetylacetone (B45752) can lead to the formation of a pyrazole (B372694) ring fused to the quinazolinone core. Another strategy involves the cyclization of hydrazono quinazolinone derivatives, which are formed from the diazonium salt of a 3-aminophenyl-quinazolinone, with reagents like hydrazine (B178648) hydrate (B1144303).

Imidazoquinazolines: The construction of the imidazo[1,2-c]quinazoline scaffold often starts from a 4-chloroquinazoline (B184009) intermediate. Amination with 2-aminoethanol followed by acid-promoted cyclodehydration is a common two-step method. Other routes include copper-catalyzed intramolecular C-N coupling reactions to fuse an imidazole (B134444) ring onto the quinazoline (B50416) core.

Insertion of Other Heterocyclic Moieties (e.g., Thiourea (B124793), Thiadiazole)

The 3-amino group can be derivatized to incorporate other five-membered heterocyclic rings.

Thiourea Derivatives: The reaction of this compound with various aryl isothiocyanates leads to the formation of N-(4-oxo-2-styrylquinazolin-3(4H)-yl)-N'-arylthiourea derivatives. This reaction proceeds smoothly by nucleophilic addition of the amino group to the carbon of the isothiocyanate group.

Thiadiazole Derivatives: These thiourea derivatives are valuable intermediates for synthesizing 1,3,4-thiadiazoles. Acid-catalyzed cyclization and dehydration of the thiourea derivative can yield a 1,3,4-thiadiazole (B1197879) ring attached to the N-3 position of the quinazolinone. Alternatively, a 3-aminoquinazolinone can be converted to a thiosemicarbazide (B42300) intermediate, which is then cyclized with concentrated sulfuric acid to afford a 2-amino-1,3,4-thiadiazole (B1665364) moiety.

Table 2: Synthesis of Thiourea and Thiadiazole Derivatives

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Aminoquinazolinone | Phenyl isothiocyanate | Thiourea derivative | |

| Thiourea derivative | Acid (e.g., H₂SO₄) | 1,3,4-Thiadiazole derivative | |

| Thiosemicarbazide derivative | H₂SO₄ | 1,3,4-Thiadiazole derivative |

Modifications and Substitutions on the Styryl Moiety

The styryl moiety at the C-2 position offers another site for chemical modification, both at the olefinic double bond and on the terminal phenyl ring. However, the most prevalent strategy for introducing diversity at this position is not through modification of the final molecule, but by utilizing substituted starting materials during its synthesis.

The primary synthetic route to 2-styryl-4(3H)-quinazolinones is the Knoevenagel condensation of a 2-methyl-quinazolin-4(3H)-one precursor with a variety of substituted aromatic aldehydes. This approach allows for the incorporation of a wide range of functional groups (e.g., nitro, methoxy (B1213986), chloro, etc.) onto the phenyl ring of the styryl group simply by choosing the appropriately substituted benzaldehyde.

Direct modification of the styryl double bond, such as through hydrogenation to form a phenethyl side chain or through addition reactions like halogenation, is chemically feasible but less commonly reported in the literature compared to the convergent synthesis strategy.

Transformations on the Quinazolinone Benzene (B151609) Ring

Modifying the benzene portion of the quinazolinone core is a key strategy for fine-tuning the electronic and lipophilic properties of the molecule. Similar to the styryl moiety, the most common method for introducing substituents is to begin the synthesis with an already substituted precursor. The classic synthesis of the quinazolinone ring starts from anthranilic acid, so using a substituted anthranilic acid (e.g., 5-bromo-anthranilic acid or 5-nitro-anthranilic acid) directly leads to a quinazolinone with the corresponding substituent at the 6-position.

Post-synthetic modification of the benzene ring is also a viable and powerful strategy.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration. For example, treatment of 4(3H)-quinazolinone with a nitrating mixture (sulfuric acid and nitric acid) can introduce a nitro group onto the ring, typically at the 6-position.

Halogenation and Cross-Coupling: A highly versatile approach involves the halogenation of the quinazolinone core, followed by metal-catalyzed cross-coupling reactions. Halogenated quinazolinones serve as key intermediates. Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Heck couplings can be used to form new carbon-carbon bonds at the halogenated positions, allowing for the introduction of aryl, alkynyl, and vinyl substituents. This two-step sequence of halogenation followed by cross-coupling provides access to a vast array of structurally complex derivatives that are not easily accessible through other routes.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

A primary strategy for derivatization involves the introduction of a halogen atom onto the quinazolinone core, which then acts as a handle for transition-metal-catalyzed cross-coupling reactions. This two-step approach allows for the introduction of a wide array of substituents, particularly aryl and heteroaryl groups.

Halogenation: The benzene ring of the quinazolinone system can be regioselectively halogenated. For instance, bromination of the 2-styrylquinazolin-4(3H)-one core can be achieved to produce 6-bromo derivatives. This provides a key intermediate for subsequent coupling reactions. While many studies focus on the N-unsubstituted or N-alkylated quinazolinone core, the principles are applicable to the 3-amino analogues.

Suzuki-Miyaura Cross-Coupling: The halogenated quinazolinone derivatives are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This reaction couples the halo-quinazolinone with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method has been successfully used to synthesize a series of novel 6-aryl-2-styrylquinazolin-4(3H)-ones from their 6-bromo precursors. nih.gov The reaction is generally carried out under reflux conditions in a solvent system like a dioxane-water mixture, using catalysts such as bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] and a base like potassium carbonate. nih.gov

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties at the 6-position of the quinazolinone ring, enabling fine-tuning of the molecule's properties. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Products from 6-Bromo-2-styrylquinazolin-4(3H)-one Precursors This table is based on derivatives of the 2-styrylquinazolin-4(3H)-one core, illustrating the chemical transformation.

| Entry | Arylboronic Acid (ArB(OH)₂) | Resulting 6-Aryl-2-styrylquinazolin-4(3H)-one Derivative | Reference |

| 1 | Phenylboronic acid | 6-Phenyl-2-styrylquinazolin-4(3H)-one | nih.gov |

| 2 | 4-Methylphenylboronic acid | 6-(4-Methylphenyl)-2-styrylquinazolin-4(3H)-one | nih.gov |

| 3 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-styrylquinazolin-4(3H)-one | nih.gov |

| 4 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-2-styrylquinazolin-4(3H)-one | nih.gov |

| 5 | Thiophen-2-ylboronic acid | 6-(Thiophen-2-yl)-2-styrylquinazolin-4(3H)-one | nih.gov |

Nitration and Reduction Pathways

Electrophilic substitution reactions, particularly nitration, provide another effective route for functionalizing the quinazolinone ring. The resulting nitro derivatives can be further transformed, most commonly via reduction to an amino group, which can then be used for subsequent derivatization.

Nitration: The nitration of quinazolinone systems can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Studies on related quinazolinone structures have shown that this reaction can lead to the introduction of a nitro group at positions 6 and/or 8 of the aromatic ring. inlibrary.uz The specific conditions of the reaction, such as the temperature and the ratio of reagents, can be controlled to influence the regioselectivity of the nitration. inlibrary.uz For example, the synthesis of a 6-nitro derivative of a 3-amino-2-methyl-quinazolin-4(3H)-one has been reported, demonstrating the viability of this pathway for the 3-amino substituted core. mdpi.com

Reduction: The nitro group introduced onto the quinazolinone ring is a versatile functional group primarily because it can be readily reduced to a primary amine (-NH₂). This transformation is typically accomplished using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation. The resulting amino-substituted quinazolinone is a valuable intermediate for further modifications, including acylation, alkylation, or diazotization reactions, allowing for the attachment of a wide variety of other functional groups.

Table 2: Functionalization via Nitration and Reduction

| Starting Compound Class | Reaction | Reagents | Product Functional Group | Position | Reference |

| 2,3-Polymethylene-3,4-dihydroquinazolin-4-one | Nitration | Nitrating Mixture (HNO₃/H₂SO₄) | Nitro (-NO₂) | 6 and/or 8 | inlibrary.uz |

| 6-Nitro-quinazolinone derivative | Reduction | Sn/HCl or Catalytic Hydrogenation | Amino (-NH₂) | 6 | inlibrary.uz |

| 3-Amino-2-methyl-quinazolin-4(3H)-one | Nitration | Not specified | Nitro (-NO₂) | 6 | mdpi.com |

Synthesis of Ring-Fused Quinazolinone Systems

The this compound structure can be elaborated into more complex, rigid polycyclic systems by fusing additional rings onto the core scaffold. These ring-fused systems often exhibit distinct chemical and biological properties compared to their bicyclic precursors. The synthesis of such compounds typically involves intramolecular cyclization reactions that engage the reactive sites on the quinazolinone core, such as the 3-amino group, the N1-position, or the styryl moiety.

Various strategies have been developed for the synthesis of 2,3-fused quinazolinones, which involve constructing a new ring across the N3 and C2 positions of the parent quinazolinone. rsc.org For example, derivatives of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone have been used as precursors to synthesize fused systems like 6-oxo-1,4,5-thiadiazin[2,3-b]quinazoline derivatives through reaction with halogenoketones. researchgate.net Another approach involves the condensation of substituted anthranilic acids with chloro-acyl chlorides, followed by cyclization with amines or hydrazine, to yield tricyclic systems such as pyrazolo[5,1-b]quinazolinones. scispace.com These reactions create rigid, planar structures by incorporating the N3 and C2 positions into a new heterocyclic ring. rsc.org The formation of quinazolino[3,2-a]quinazolines represents another class of ring-fused systems accessible from quinazolinone precursors. nih.gov

Table 3: Examples of Ring-Fused Quinazolinone Systems

| Fused Ring System | Precursor Type | Synthetic Strategy | Reference |

| Pyrazolo[5,1-b]quinazolin-9(1H)-one | N-Acyl-anthranilic acid derived benzoxazinone (B8607429) | Condensation with hydrazine | scispace.com |

| 1,4,5-Thiadiazin[2,3-b]quinazoline | 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone | Reaction with halogenoketones | researchgate.net |

| Quinazolino[3,2-a]quinazolines | 2-Chloromethyl-quinazolin-4-one | Palladium-catalyzed one-pot synthesis | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 3 Amino 2 Styrylquinazolin 4 3h One Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a powerful tool for identifying the key functional groups within the 3-Amino-2-styrylquinazolin-4(3H)-one framework. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. gelest.com

Key characteristic absorption bands for these derivatives typically include:

N-H Stretching: The primary amino (-NH₂) group at the 3-position gives rise to characteristic stretching vibrations, often appearing as a doublet in the range of 3450-3300 cm⁻¹. derpharmachemica.com For example, in a 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one derivative, N-H bands were observed at 3461 cm⁻¹.

C=O Stretching: A strong and prominent absorption band corresponding to the carbonyl (amide) group of the quinazolinone ring (C=O) is consistently observed in the region of 1700-1670 cm⁻¹. derpharmachemica.com

C=N and C=C Stretching: The imine (C=N) bond within the quinazoline (B50416) ring and the carbon-carbon double bonds (C=C) of the styryl group and the aromatic rings produce absorption bands in the 1675-1470 cm⁻¹ region. Specifically, bands around 1672 cm⁻¹ can be attributed to the C=N bond, while aromatic C=C stretching vibrations are seen around 1614 and 1471 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the quinazolinone and styryl rings typically appear just above 3000 cm⁻¹, while any aliphatic C-H stretches would be found just below this value. vscht.cz

Table 1: Characteristic FT-IR Absorption Frequencies for this compound Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3461 - 3405 | derpharmachemica.com |

| C-H Stretch | Aromatic | 3120 - 3012 | derpharmachemica.com |

| C=O Stretch | Amide Carbonyl | 1700 - 1672 | derpharmachemica.com |

| C=N Stretch | Imine | ~1672 | |

| C=C Stretch | Aromatic | 1614 - 1471 | |

| C-N Stretch | Amine | ~1338 |

FT-Raman spectroscopy serves as a valuable complement to FT-IR, particularly for analyzing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For this compound derivatives, FT-Raman is effective for analyzing the vibrational modes of the carbon skeleton.

In the analysis of a related compound, 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, FT-Raman was crucial for identifying specific skeletal vibrations. researchgate.net The ring breathing mode of a phenyl ring, for instance, was observed at 1070 cm⁻¹ in the Raman spectrum. researchgate.net Similarly, another ring breathing mode for a para-substituted phenyl ring was confirmed by a band at 860 cm⁻¹. researchgate.net The simultaneous activation of the C=O stretching mode in both IR and Raman spectra can indicate charge transfer interactions across the π-conjugated system of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.

¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons in the molecule. For a typical this compound derivative, the spectrum can be divided into several key regions:

Aromatic Protons: The protons on the quinazolinone ring and the styryl phenyl ring resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (e.g., doublet, triplet, multiplet) allow for the assignment of each proton to its position on the rings. For example, in 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, aromatic protons were observed as a doublet of doublets at δ 8.20 ppm and as multiplets in the δ 7.42-7.84 ppm range.

Vinyl Protons: The two protons on the styryl double bond (-CH=CH-) typically appear as doublets in the δ 6.5-8.0 ppm range, with a large coupling constant characteristic of a trans configuration.

Amino Protons: The two protons of the primary amino group (-NH₂) at the N-3 position usually appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is often found in the δ 5.5-6.5 ppm range. nih.gov In one derivative, this signal appeared as a singlet at δ 5.51 ppm.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton Type | Multiplicity | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Aromatic (Quinazolinone & Styryl) | m, d, dd | 7.0 - 8.5 | |

| Vinyl (-CH=CH-) | d | 6.5 - 8.0 | - |

| Amino (-NH₂) | s | 5.5 - 6.5 | nih.gov |

(Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, 's' denotes singlet. Specific shifts vary with substitution.)

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and assignment.

Carbonyl Carbon: The most downfield signal in the spectrum belongs to the amide carbonyl carbon (C4) of the quinazolinone ring, typically appearing in the range of δ 160-175 ppm. nih.gov A value of δ 161.5 ppm was recorded for the C=O group in 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.

Aromatic and Vinylic Carbons: The carbons of the quinazolinone ring, the styryl phenyl ring, and the vinyl group resonate in the δ 110-155 ppm region. nih.gov The C2 carbon, being an imine carbon (N-C=N), is often found in the more downfield portion of this range, around δ 151-155 ppm. nih.gov

Quaternary Carbons: Carbons that are not bonded to any hydrogen atoms (quaternary carbons) typically show weaker signals. These include the bridgehead carbons of the quinazolinone ring and the substituted carbon of the styryl phenyl group.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Amide, C4) | 160 - 175 | nih.gov |

| C=N (Imine, C2) | 150 - 155 | nih.gov |

| Aromatic & Vinyl | 110 - 150 | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. derpharmachemica.com In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound, serving as definitive proof of its formation. derpharmachemica.com

Furthermore, the molecular ion is often unstable and undergoes fragmentation into smaller, characteristic charged fragments. libretexts.org The analysis of this fragmentation pattern provides valuable structural information. For this compound derivatives, common fragmentation pathways would likely involve:

Cleavage of the Styryl Group: The bond between the C2 carbon of the quinazolinone ring and the styryl group can break, leading to fragments corresponding to the quinazolinone core and the styryl cation or radical.

Loss of the Amino Group: Fragmentation involving the loss of the -NH₂ group or related fragments (e.g., N₂H₂) can occur.

Ring Fragmentation: The quinazolinone ring system itself can break apart in predictable ways, often initiated by cleavage adjacent to the carbonyl group. libretexts.org

By analyzing the m/z values of these fragments, the connectivity of the molecule can be pieced together, corroborating the structural data obtained from NMR and vibrational spectroscopy. creative-proteomics.com

Low-Resolution Mass Spectrometry

Low-Resolution Mass Spectrometry (LRMS) is a fundamental tool for determining the molecular weight of this compound derivatives and providing initial structural insights through fragmentation analysis. In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) is often observed, which corresponds to the nominal molecular mass of the compound.

The fragmentation pattern is characteristic of the quinazolinone core and its substituents. Common fragmentation pathways involve the cleavage of the styryl group, loss of the amino group, and rupturing of the quinazolinone ring system itself. For instance, the mass spectrum of a related compound, 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-one, shows a molecular ion at m/z 235, which fragments by the loss of an –NH group to give an ion at m/z 220. onlinescientificresearch.com Subsequent fragmentations include the loss of HCO (29 mass units), a -CH3 group (15 mass units), and a CN group (26 mass units), leading to characteristic smaller fragments. onlinescientificresearch.com While specific data for the title compound is not detailed in the provided results, a similar fragmentation cascade would be anticipated, initiated by cleavages at the styryl and amino substituents.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, often to four or five decimal places. This high level of precision allows for the unambiguous determination of the elemental formula of a synthesized compound, a critical step in its characterization. mdpi.com This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

For newly synthesized quinazolinone derivatives, HRMS is a standard characterization method. mdpi.comresearchgate.net For example, a complex derivative, C₁₉H₁₂BrClN₆O, was analyzed using HRMS, yielding a measured [M+H]⁺ value of 455.0010, which was in close agreement with the calculated value of 455.0023. mdpi.com This confirms the assigned molecular formula and adds a high degree of confidence to the structural assignment. This level of accuracy is indispensable for publications and patent applications.

| Technique | Information Obtained | Application Example |

| LRMS | Nominal Molecular Weight & Fragmentation Pattern | Observation of M⁺ peak and characteristic losses (e.g., -NH, -CO) |

| HRMS | Exact Mass & Elemental Formula | Calculated C₁₉H₁₂BrClN₆O [M+H]⁺: 455.0023, Found: 455.0010 mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to investigate the electronic transitions within the this compound scaffold. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system present in the molecule. The extended conjugation provided by the styryl group in conjugation with the quinazolinone ring system is expected to result in absorptions at longer wavelengths.

Studies on related 3-amino-2-methylquinazolin-4(3H)-one derivatives show distinct absorption bands. mdpi.com For example, the unsubstituted parent compound in methanol (B129727) exhibits a λmax at 273 nm. mdpi.com Introduction of substituents on the quinazolinone ring modifies the electronic properties and thus the λmax values. A bromo-substituted derivative shows absorption maxima at 283 nm and 316 nm, while a nitro-substituted analogue exhibits a significant shift to 326 nm. mdpi.com These absorptions are typically attributed to π → π* transitions within the aromatic and conjugated system.

Table: UV-Vis Absorption Data for Selected 3-Amino-2-methylquinazolin-4(3H)-one Derivatives in Methanol mdpi.com

| Compound | Substituent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 3c | H | 273 | 684 |

| 3d | 6-Fluoro | 265, 314 | 6178, 3475 |

| 3e | 6-Chloro | 274, 316 | 8996, 3347 |

| 3g | 6-Bromo | 283, 316 | 15000, 8000 |

| 3j | 6-Nitro | 326 | 9692 |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

While the crystal structure of this compound itself is not detailed in the search results, structures of closely related analogues like 3-amino-2-ethylquinazolin-4(3H)-one and 3-amino-2-propylquinazolin-4(3H)-one have been elucidated. nih.govnih.govresearchgate.net

In the case of 3-amino-2-ethylquinazolin-4(3H)-one, the molecule is reported to be planar. nih.govresearchgate.net Inversion-related molecules in the crystal lattice are stacked along the a-axis and exhibit π–π interactions with a centroid-to-centroid distance of 3.6664 (8) Å. nih.gov Furthermore, N—H···O hydrogen bonds link molecules to form a 'step' structure. nih.gov For 3-amino-2-propylquinazolin-4(3H)-one, the propyl group is nearly perpendicular to the quinazolinone mean plane. nih.govnih.gov Its crystal structure is stabilized by π–π stacking between paired molecules and a three-dimensional network of intermolecular N—H···N and N—H···O hydrogen bonds. nih.govnih.gov

Table: Crystallographic Data for 3-Amino-2-ethylquinazolin-4(3H)-one nih.gov

| Parameter | Value |

| Formula | C₁₀H₁₁N₃O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0230 (5) |

| b (Å) | 7.6198 (7) |

| c (Å) | 9.7868 (6) |

| α (°) ** | 69.709 (7) |

| β (°) | 89.242 (5) |

| γ (°) | 75.191 (7) |

| V (ų) ** | 473.27 (7) |

| Z | 2 |

Elemental Microanalysis (CHN Analysis)

Elemental microanalysis, commonly known as CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This analysis is a fundamental measure of compound purity. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the assigned formula. ekb.eg

For various synthesized 4(3H)-quinazolinone derivatives, elemental analysis is routinely reported as a part of their characterization. ekb.eg For example, a derivative with the formula C₃₆H₂₅N₅O₂ has calculated values of C, 77.3%; H, 4.5%; N, 12.5%. The found values were C, 76.9%; H, 4.8%; N, 12.4%, which are in excellent agreement. ekb.eg This method, therefore, serves as a crucial checkpoint for verifying the elemental composition of newly prepared this compound derivatives.

Table: Example Elemental Analysis Data for a Quinazolinone Derivative (C₃₄H₂₃N₄O₂Cl) ekb.eg

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 73.6 | 74.0 |

| Hydrogen (H) | 4.1 | 4.3 |

| Nitrogen (N) | 10.1 | 9.9 |

Computational Chemistry and Theoretical Investigations of 3 Amino 2 Styrylquinazolin 4 3h One

Quantum Chemical Calculations

No specific quantum chemical calculations for 3-Amino-2-styrylquinazolin-4(3H)-one have been reported in the reviewed scientific literature.

There are no available DFT studies that specifically detail the electronic structure and properties of this compound.

Specific Hartree-Fock calculations to determine the molecular orbitals of this compound have not been published.

A HOMO-LUMO energy gap analysis and subsequent reactivity predictions for this compound are not available in the scientific literature.

There are no published predictions of vibrational wavenumbers or simulated spectra for this compound.

A specific analysis of charge transfer interactions within this compound has not been reported.

The calculation and analysis of the Molecular Electrostatic Potential (MEP) for this compound are not found in the existing literature.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in understanding the binding modes and affinities of potential drug candidates.

Molecular docking studies have been employed to explore the binding of quinazolinone derivatives to various enzymes, including Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), which are crucial targets in cancer therapy. While specific docking studies for this compound are not extensively detailed in the reviewed literature, research on analogous 2,3,6-substituted quinazolin-4(3H)-ones has shed light on key interactions within the DHFR active site. These studies have identified crucial amino acid residues such as Glu30, Phe31, and Phe34 as being vital for the binding interactions. nih.gov The quinazolinone nucleus is a significant contributor to DHFR inhibition. nih.gov

For other quinazolinone derivatives, docking studies have shown that these compounds can occupy the same cavity in the DHFR protein molecule as the natural ligand, folic acid, and the well-known inhibitor, methotrexate. nih.govresearchgate.net The binding is often characterized by hydrogen bonding interactions with key residues like Asp54, Ile14, and Leu164. ijpsonline.com For instance, the 2-amino group of a docked quinazoline (B50416) derivative can form a hydrogen bond with the carbonyl oxygen of Asp54, while the 4-amino group can interact with Leu164 and Ile14. ijpsonline.com

Similarly, thymidylate synthase is another important target for quinazolinone-based inhibitors. nih.gov Novel antifolate drugs that are TS inhibitors, such as BGC 945, share structural similarities with quinazolinones and have been studied through X-ray crystallography to understand their binding mode with Escherichia coli TS. nih.gov These studies provide a framework for predicting how this compound might interact with these enzymes.

Table 1: Key Amino Acid Residues in DHFR Interacting with Quinazolinone Derivatives

| Enzyme | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| DHFR | Glu30, Phe31, Phe34 | Binding Interaction | nih.gov |

| DHFR | Asp54, Ile14, Leu164 | Hydrogen Bonding | ijpsonline.com |

While quinazolinone derivatives have been investigated for their effects on the central nervous system, specific receptor site analysis of this compound with the GABA(A)R-beta3 receptor has not been reported in the available literature. Understanding the interactions with specific receptor subtypes is essential for designing compounds with desired pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org

QSAR models have been developed for various quinazolinone derivatives to predict their biological activities, such as anticancer effects. orientjchem.orgsdiarticle3.com These models are built using a training set of compounds with known activities and are then validated to ensure their predictive power. For instance, a QSAR study on 2,3-dihydro- sdiarticle3.comnih.govdioxino[2,3-f]quinazoline analogues as anticancer agents resulted in a model with a high correlation coefficient (R² = 0.8732), indicating a significant correlation between the selected molecular descriptors and the anticancer activity. orientjchem.org While a specific QSAR model for this compound has not been detailed, the general applicability of QSAR to the quinazolinone scaffold suggests that such a model could be developed to guide the synthesis of more potent analogues.

The development of robust QSAR models relies on the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov A wide array of descriptors can be calculated, including:

Constitutional descriptors: Such as molecular weight and the number of fluorine atoms (nF). nih.gov

Electronic descriptors: Including atomic net charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org

Topological and 2-D matrix-based indices: Like the Chi_X, ChiA_X, and J_X descriptors. ijprajournal.com

3D-QSAR descriptors: These include steric and electrostatic fields (from CoMFA) and hydrophobic and hydrogen bond donor/acceptor fields (from CoMSIA). nih.gov

In QSAR studies of quinazolinone derivatives, atomic net charges have been identified as particularly important predictors of activity. orientjchem.org The selection of these descriptors is a critical step in building a predictive and mechanistically informative QSAR model. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinazolinone Derivatives

| Descriptor Type | Examples | Reference |

|---|---|---|

| Constitutional | Molecular Weight, nF | nih.gov |

| Electronic | Atomic Net Charge, HOMO/LUMO energies, Dipole Moment | orientjchem.org |

| Topological | Chi_X, ChiA_X, J_X | ijprajournal.com |

| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.gov |

Integration of Hammett's Sigma Constants and Molar Refractivity

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry that seek to correlate the physicochemical properties of a series of compounds with their biological activities. Among the most well-established and widely used physicochemical descriptors are Hammett's sigma (σ) constants and molar refractivity (MR).

Hammett's sigma (σ) constants quantify the electronic effects of substituents on a benzene (B151609) ring. They are empirically derived from the dissociation constants of substituted benzoic acids. The sign and magnitude of a substituent's σ value indicate its electron-donating or electron-withdrawing nature. A positive σ value signifies an electron-withdrawing group, while a negative value indicates an electron-donating group. These electronic modifications can profoundly influence a molecule's reactivity, binding affinity to biological targets, and pharmacokinetic properties.

Molar refractivity (MR) , on the other hand, is a measure of the volume occupied by a molecule or a substituent, combined with its polarizability. It is calculated from the molecular weight, density, and refractive index of a compound. In QSAR studies, MR is often used to model steric interactions, such as the fit of a molecule into a receptor's binding pocket.

In the context of this compound and its derivatives, these parameters are invaluable for developing predictive QSAR models. By systematically varying the substituents on the styryl phenyl ring and correlating the resulting changes in biological activity with the corresponding σ and MR values, researchers can gain insights into the structure-activity landscape.

For instance, a hypothetical QSAR study on a series of this compound derivatives might yield an equation of the form:

log(1/C) = k₁σ + k₂MR + k₃

where C is the concentration required for a specific biological effect, and k₁, k₂, and k₃ are constants derived from regression analysis. A positive coefficient for σ would suggest that electron-withdrawing substituents enhance activity, while a positive coefficient for MR would indicate that bulkier substituents are favorable.

While a specific, comprehensive QSAR study integrating these exact parameters for this compound is not extensively documented in publicly available literature, the principles are well-established. For example, 2D QSAR studies on analogous 2,3-disubstituted quinazolinone derivatives have successfully incorporated molar refractivity to understand their antitubercular activity. scholarsresearchlibrary.com This underscores the applicability and importance of such descriptors in the rational design of novel quinazolinone-based compounds.

Below is a table illustrating hypothetical data for a series of substituted this compound derivatives, showcasing how Hammett's constants and molar refractivity would be tabulated in a QSAR analysis.

| Substituent (R) | Hammett's Sigma (σ) | Molar Refractivity (MR) (cm³/mol) |

| H | 0.00 | 1.03 |

| 4-Cl | 0.23 | 6.03 |

| 4-CH₃ | -0.17 | 5.65 |

| 4-NO₂ | 0.78 | 7.36 |

| 4-OCH₃ | -0.27 | 7.87 |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of a molecule's conformational flexibility, stability, and intermolecular interactions.

For a molecule like this compound, which possesses several rotatable bonds, particularly in the styryl moiety and the amino group, MD simulations are instrumental in exploring its conformational landscape. The simulations can reveal the preferred three-dimensional arrangements of the molecule in different environments (e.g., in a vacuum, in water, or in the presence of a biological receptor).

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often solvated with water molecules to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can provide valuable information about the conformational stability and dynamics of this compound. Key parameters that are often analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD indicates that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): This quantifies the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in those regions of the molecule.

Dihedral Angle Analysis: Tracking the rotation around specific bonds can identify the most populated and energetically favorable conformations.

Computational studies on related quinazolinone derivatives have demonstrated the utility of MD simulations. For instance, simulations have been employed to understand the binding stability of quinazoline analogs within the active sites of enzymes, providing insights into the dynamic nature of the ligand-receptor interactions. nih.gov These studies often reveal that while the core quinazolinone structure may remain relatively rigid, the peripheral substituents can exhibit significant conformational flexibility, which is crucial for adopting an optimal binding pose.

The following table provides a hypothetical summary of results from an MD simulation of this compound, illustrating the types of data that can be obtained.

| Simulation Parameter | Value | Interpretation |

| Average RMSD of backbone | 1.5 Å | The quinazolinone core is structurally stable. |

| RMSF of styryl group | 3.2 Å | The styryl moiety exhibits significant flexibility. |

| Dominant dihedral angle (C-C single bond of styryl linker) | 180° ± 20° | A planar conformation of the styryl group is preferred. |

Structure Activity Relationship Sar Studies of 3 Amino 2 Styrylquinazolin 4 3h One Derivatives

Influence of Substituents on Biological Potency

The substituent at the 2-position of the quinazolinone ring plays a crucial role in determining the biological potency of the molecule. In the context of 2-styryl derivatives, modifications to the phenyl ring of the styryl moiety have been shown to significantly influence activities ranging from cytotoxic to photosynthesis-inhibiting effects. rsc.orgscilit.com

Research has demonstrated that the electronic properties of the substituent on the styryl ring are a decisive factor for biological activity. scilit.com For instance, a series of 2-styrylquinazolin-4(3H)-ones were evaluated for their broad-spectrum cytotoxic activities against various human cancer cell lines. Several analogues with specific substitutions on the styryl ring exhibited potent, sub-micromolar growth inhibition. rsc.org The introduction of hydroxyl or methoxy (B1213986) groups at different positions on the phenyl ring of the styryl group resulted in a notable variation in cytotoxicity, highlighting the importance of this position for target interaction. rsc.org

Table 1: Cytotoxic Activity of 2-Styrylquinazolin-4(3H)-one Analogs

| Compound | R (Substitution on Styryl Ring) | Biological Activity |

|---|---|---|

| 51 | H | Broad-spectrum cytotoxicity |

| 63 | 4-OH | Sub-μM potency growth inhibition |

| 64 | 2-OCH₃ | Sub-μM potency growth inhibition |

| 65 | 3-OCH₃ | Sub-μM potency growth inhibition |

Data sourced from studies on cytotoxic agents. rsc.org

The position of the substituent also matters. A study on tubulin polymerization showed that moving a methoxy substituent from the ortho- to meta- to para-position on the styryl ring resulted in a corresponding reduction in both cytotoxicity and tubulin polymerization inhibition. rsc.org This indicates that steric and electronic factors governed by the substituent's location are critical for potent activity.

The 3-amino group is a key functional handle that significantly influences the compound's biological profile and serves as a versatile synthon for creating a diverse range of derivatives. mdpi.comsapub.org This group can act as a hydrogen bond participant, potentially altering physicochemical characteristics and affinity for biological targets. mdpi.com

Derivatization of the 3-amino group, often into Schiff bases (arylideneamino derivatives) or amides, is a common strategy to modulate biological activity. mdpi.comresearchcommons.org For example, the condensation of 3-amino-quinazolinones with various aldehydes yields 3-arylideneamino derivatives, which have been investigated for several pharmacological activities. researchcommons.org The formation of these Schiff bases is confirmed by the disappearance of the NH₂ stretching bands and the appearance of a new band for the azomethine (CH=N) group in IR spectra. sapub.org

The nature of the substituent on the aryl ring of the 3-arylideneamino moiety can have a profound impact. In one study, a 3-(2-hydroxybenzylideneamino)-4(3H)-quinazolinone derivative was found to act as a tridentate ligand in complexation with Cu(II) ions, coordinating through the carbonyl oxygen, azomethine nitrogen, and the hydroxyl oxygen. researchcommons.org This demonstrates the capacity of the derivatized 3-amino group to engage in specific spatial interactions.

Furthermore, studies on the DNA photo-disruptive properties of 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives revealed that converting the 3-amino group to an arylamide could dramatically enhance activity, particularly when a nitro group was present on the quinazolinone ring at position 6. mdpi.com This suggests a synergistic relationship between substituents at the 3-position and the main quinazolinone core.

Table 2: Influence of 3-Amino Derivatization on DNA Photo-Activity

| Parent Compound (at C6) | 3-Position Moiety | Biological Activity |

|---|---|---|

| 6-Bromo | -NH₂ | Photo-active under UVB |

| 6-Bromo | -NH-Aryl Amide | Dramatically decreased photo-activity |

| 6-Nitro | -NH₂ | Photo-active under UVB & UVA |

| 6-Nitro | -NH-Aryl Amide | Extraordinary activity, enhanced vs. parent |

Data sourced from studies on DNA photo-disruptive agents. mdpi.com

Substitutions on the fused benzene (B151609) ring of the quinazolinone core, particularly at positions 6 and 8, are critical for modulating biological potency. nih.gov SAR studies have consistently shown that the introduction of specific groups, especially halogens, at these positions can significantly enhance antimicrobial activities. nih.gov

The presence of a halogen atom at the 6- and 8-positions has been identified as a key feature for improving the antimicrobial profile of quinazolinone derivatives. nih.gov Specifically, the substitution of the main aromatic ring with iodine at both the 6 and 8 positions was found to lead to a significant improvement in antibacterial activity. nih.gov

In addition to halogens, other electron-withdrawing groups like a nitro group at position 6 have also been shown to be beneficial. In the context of 3-amino-quinazolinone derivatives, a 6-nitro substituent was crucial for the enhanced DNA photo-cleavage activity observed in 3-arylamido derivatives. mdpi.com This highlights the electronic influence of substituents on the quinazolinone ring on the reactivity and biological function of moieties at other positions.

Table 3: Effect of Quinazolinone Ring Substitution on Biological Activity

| Position | Substituent | Effect on Activity | Biological Context |

|---|---|---|---|

| 6, 8 | Halogen | Improved | Antimicrobial nih.gov |

| 6, 8 | Iodine | Significantly Improved | Antibacterial nih.gov |

| 6 | Nitro | Essential for enhanced activity of 3-arylamido derivatives | DNA Photo-disruption mdpi.com |

| 6 | Bromo | Retained activity of 3-acetamido derivative under UVB | DNA Photo-disruption mdpi.com |

Data compiled from various studies on quinazolinone derivatives. nih.govmdpi.com

Identification of Key Pharmacophoric Features for Target Interaction

Based on extensive SAR studies, a general pharmacophore model for 3-Amino-2-styrylquinazolin-4(3H)-one derivatives can be proposed. The essential features for potent biological activity include:

The Quinazolinone Core: This planar, bicyclic system serves as the fundamental scaffold. The carbonyl group at C4 and the nitrogen at N3 are key features, often involved in hydrogen bonding or coordination. researchcommons.org

The 2-Styryl Moiety: An aromatic or heteroaromatic ring connected via a vinyl linker at the 2-position is crucial. The electronic nature (electron-donating or withdrawing) and substitution pattern (ortho, meta, para) on this ring system directly modulate potency, suggesting it is involved in key hydrophobic or π-π stacking interactions within the target's binding site. rsc.orgscilit.com

The 3-Amino Group and its Derivatives: The nitrogen atom at the 3-position is a critical interaction point. An unsubstituted amino group provides a hydrogen bond donor. Derivatization into Schiff bases (arylideneamino) or amides introduces additional steric and electronic features, allowing for tailored interactions. The azomethine nitrogen in Schiff bases can act as a hydrogen bond acceptor or a coordination site. sapub.orgresearchcommons.org

Conformational Requirements for Optimized Biological Activity

The core quinazolinone ring system is largely planar. nih.gov This rigidity provides a stable anchor for the substituents at positions 2 and 3, presenting them to the biological target in a defined orientation. The planarity of this scaffold facilitates potential π-π stacking interactions with aromatic residues in a binding pocket. nih.gov

While the core is rigid, the key conformational variables are the rotational freedom around the single bonds connecting the substituents to the ring.

2-Styryl Group Conformation: The orientation of the styryl group relative to the quinazolinone plane is critical. The vinyl linker allows for potential E/Z isomerism, and rotation around the C2-C(styryl) bond can place the substituted phenyl ring in different spatial regions. The observation that ortho-, meta-, and para-substituents on the styryl ring have distinct effects on activity suggests that a specific, preferred conformation is required to place these substituents in a favorable binding sub-pocket. rsc.org

3-Arylideneamino Group Conformation: Similarly, the conformation of derivatives at the 3-amino position is important. For a 3-arylideneamino group, rotation around the N-N and N=C bonds can alter the orientation of the aryl group. Achieving a co-planar arrangement with the quinazolinone ring could extend the conjugated system, while a twisted conformation might be necessary to fit into a specific binding site.

Optimized biological activity is likely achieved when the molecule adopts a low-energy conformation that presents the key pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, and electrostatic features) in a spatial arrangement that is complementary to the target's binding site.

Biological Activities and Mechanistic Insights in Vitro and in Silico Research

Antimicrobial Efficacy

The 3-amino-quinazolin-4(3H)-one scaffold is also recognized for its potential antimicrobial properties.

Derivatives of 3-amino-2-methylquinazolin-4(3H)-one have shown moderate to good in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. sapub.org For instance, one such derivative, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, exhibited a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus. nih.gov While the 2-styryl group in the target compound is different from the 2-methyl group in these tested derivatives, the presence of the 3-amino-quinazolin-4(3H)-one core suggests potential for antibacterial action.

Similarly, derivatives of 3-amino-2-methylquinazolin-4(3H)-one have demonstrated antifungal activity. The aforementioned 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one was also active against Candida albicans and Aspergillus niger with a minimum inhibitory concentration (MIC) of 3.90 μg/mL. nih.gov This indicates that the 3-amino-quinazolin-4(3H)-one moiety is a viable scaffold for the development of antifungal agents.

Antimicrobial Activity of a 3-Amino-2-methylquinazolin-4(3H)-one Derivative

| Compound Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 | nih.gov |

| Candida albicans | 3.90 | nih.gov | |

| Aspergillus niger | 3.90 | nih.gov |

Antiviral Activity

The quinazolinone nucleus is a key structural motif in the development of novel antiviral agents. inlibrary.uzresearchgate.net Research into various derivatives has revealed a broad spectrum of activity against several viruses. While specific data on 3-Amino-2-styrylquinazolin-4(3H)-one is limited, studies on structurally related compounds provide significant insights into its potential antiviral properties.

Substituted quinazolinones have shown potent efficacy against Zika (ZIKV) and Dengue (DENV) viruses. nih.govacs.org Specifically, 2,3,6-trisubstituted quinazolinone compounds were identified as novel inhibitors of ZIKV replication, with some analogs exhibiting potent activities with EC₅₀ values as low as 86 nM without significant cytotoxicity to mammalian cells. nih.govacs.org Similarly, 2-aminoquinazolin-4-(3H)-one derivatives have been investigated for their inhibitory effects on SARS-CoV-2 and MERS-CoV. nih.govnih.gov Certain compounds in this class demonstrated highly potent anti-SARS-CoV-2 activities with IC₅₀ values below 0.25 μM and no associated cytotoxicity at the tested concentrations. nih.gov

The antiviral activity of this chemical family extends to other viruses as well. For instance, 2-Methylquinazolin-4(3H)-one was identified as a main active component in a traditional herbal formula, showing significant in vitro activity against the influenza A virus with an IC₅₀ of 23.8 μg/mL. mdpi.com Other studies have reported on quinazolinone derivatives with activity against HIV and Tobacco Mosaic Virus (TMV). researchgate.net

| Compound Class | Target Virus | Reported Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| 2,3,6-trisubstituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | As low as 86 nM | nih.govacs.org |

| 2-amino-quinazolin-4(3H)-one derivatives | SARS-CoV-2, MERS-CoV | < 0.25 μM (SARS-CoV-2) | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus | 23.8 μg/mL | mdpi.com |

| Myricetin-quinazolinone derivatives | Tobacco Mosaic Virus (TMV) | Kd value of 0.012 μM against TMV-CP | nih.govacs.org |

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., Cell Wall Biosynthesis Inhibition)

Quinazolinone derivatives are known to possess significant antimicrobial properties, acting against a range of bacteria and fungi. nih.govsapub.orgresearchgate.net The mechanisms underlying these activities are multifaceted, with evidence pointing towards interference with essential cellular processes.

One proposed mechanism is the inhibition of cell wall biosynthesis. nih.gov The bacterial cell wall, primarily composed of a peptidoglycan matrix, is crucial for survival and is a prime target for antibacterial agents. creative-biolabs.com Certain antibiotics function by disrupting the synthesis of peptidoglycan, thereby weakening the cell wall's structural integrity. creative-biolabs.com Studies suggest that quinazolinone derivatives may exert their antibacterial effects through interactions with the cell wall. nih.gov For example, scanning electron microscopy of Xanthomonas axonopodis pv. citri (Xac) treated with a myricetin-quinazolinone derivative revealed significant morphological changes to the bacterial cells, indicative of cell wall damage. nih.govacs.org

Another key mechanism involves the inhibition of DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Docking studies have suggested that some quinazolinone derivatives are potent gyrase inhibitors, which may account for their activity against Gram-positive bacteria. nih.gov Furthermore, some quinazolinone-based compounds have been shown to be effective inhibitors of biofilm formation in pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), suggesting a mechanism that targets bacterial communication and community structures. nih.gov

Antihypertensive Properties and Related Pharmacological Investigations

The quinazoline (B50416) core is a well-established pharmacophore in the design of antihypertensive agents, with the notable example being Prazosin, an α₁-adrenergic receptor antagonist. tandfonline.comnih.gov Numerous studies have synthesized and evaluated novel quinazolinone derivatives for their potential to lower blood pressure. tandfonline.comnih.govresearchgate.netnih.gov

A variety of substitutions on the quinazolinone ring have been explored to optimize antihypertensive activity. nih.gov For instance, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) sulfonamide derivatives were synthesized and evaluated for their ability to reduce systolic blood pressure in rats. tandfonline.com Several of these compounds demonstrated a significant decrease in blood pressure for up to six hours post-administration, with some showing potency comparable to or greater than standard drugs like Prazosin and Diazoxide. tandfonline.comresearchgate.net

The primary mechanism for the antihypertensive effect of many quinazoline derivatives is the blockade of α₁-adrenergic receptors. nih.govresearchgate.net This action inhibits the vasoconstrictive effects of catecholamines, leading to vasodilation and a subsequent reduction in blood pressure. Studies on newly synthesized quinazolinones linked with an isoxazole (B147169) moiety showed potent antihypertensive activity, which was attributed to their anticipated α₁-adrenergic receptor blocking property. nih.gov

| Compound Class | Animal Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Normotensive and Spontaneously Hypertensive Rats | Potent blood pressure lowering activity, some more efficacious than Prazosin at higher doses. | Not specified, but structurally related to Prazosin. | nih.gov |

| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) sulfonamides | Rats | Good reduction in systolic and mean arterial blood pressure. | Not specified. | tandfonline.com |

| 7-Substituted-3-(isoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones | Anesthetized Rats (adrenaline-induced hypertension) | Potent antihypertensive activity with prolonged duration of action. | α₁-adrenergic receptor blockade | nih.gov |

| Substituted quinazolin-4(3H)-one derivatives | Cats | Hypotensive effect and bradycardia; better activity than Prazosin. | α₁ blocking action | researchgate.netnih.gov |

Anticonvulsant Activities and Neuropharmacological Perspectives

The quinazolin-4(3H)-one scaffold is also recognized for its potential in developing central nervous system (CNS) active agents, particularly anticonvulsants. inlibrary.uznih.gov The historical use of Methaqualone, a 2,3-disubstituted quinazolin-4(3H)-one, as a sedative-hypnotic highlighted the neuropharmacological potential of this class of compounds. mdpi.com

Modern research has focused on synthesizing novel 2,3-disubstituted quinazolin-4(3H)-one derivatives and evaluating their anticonvulsant properties in preclinical models. mdpi.comnih.gov A primary molecular target for these compounds is the GABAₐ receptor, the major inhibitory neurotransmitter receptor in the brain. mdpi.com In silico and in vivo studies suggest that these derivatives act as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABAₐ receptor, enhancing GABA-mediated inhibitory neurotransmission. mdpi.comnih.gov

Structure-activity relationship (SAR) studies have identified key structural features necessary for this activity: the hydrophobic quinazolin-4(3H)-one moiety, an electron-donating nitrogen atom at position 1 (N1), and a carbonyl group that acts as a hydrogen bond acceptor. mdpi.com The substituents at the 2- and 3-positions are crucial for modulating the potency and pharmacokinetic properties of the compounds. mdpi.com In vivo testing using the pentylenetetrazole (PTZ)-induced seizure model in mice has confirmed the anticonvulsant potential of several novel analogs, with some showing significant protection against seizures. nih.govnih.gov

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Quinazolinone derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. mdpi.comsemanticscholar.orgmdpi.com

The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. mdpi.comnih.gov Studies on 2-substituted quinazolin-4(3H)-ones have shown that the nature of the substituent at the 2-position significantly influences antioxidant activity. mdpi.comdntb.gov.ua Specifically, the presence of one or more hydroxyl groups on a phenyl ring at this position is critical for potent radical scavenging activity. mdpi.com Dihydroxy-substituted derivatives, particularly those with hydroxyl groups in the ortho or para positions, exhibit the strongest activity. mdpi.comdntb.gov.ua

The mechanism of action is believed to involve the donation of a hydrogen atom from the phenolic hydroxyl groups to neutralize free radicals. semanticscholar.org Linking the quinazolin-4(3H)-one core to polyphenolic moieties through various linkers has been shown to enhance this antiradical activity. nih.gov Some derivatives with ortho-dihydroxy substitutions have also demonstrated metal-chelating properties, which is another important mechanism for mitigating oxidative stress. dntb.gov.ua

| Compound Substituent (at position 2) | Assay | Reported Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| 2,3-dihydroxyphenyl | DPPH | 7.5 μM | mdpi.com |

| 2,5-dihydroxyphenyl | DPPH | 7.4 μM | mdpi.com |

| 3,4-dihydroxyphenyl | DPPH | 7.2 μM | mdpi.com |

| Polyphenolic thioacetohydrazone derivatives | ABTS | Lower IC₅₀ values than Trolox and ascorbic acid | nih.gov |

Modulation of Other Biological Targets (e.g., Topoisomerase, Calcitonin Gene-Related Peptides, Vasopressin V3 Receptors)

Beyond the activities previously discussed, the versatile quinazolinone scaffold has been shown to interact with a range of other biological targets, highlighting its potential for diverse therapeutic applications.

One significant target is tubulin, a protein critical for microtubule formation and cellular mitosis. nih.gov Certain 2-styrylquinazolin-4(3H)-ones, which are close structural analogs of the title compound, have been identified as broad-spectrum cytotoxic compounds against various human cancer cell lines. nih.gov Molecular modeling and in vitro assays confirmed that these compounds inhibit tubulin polymerization by binding to the colchicine (B1669291) binding pocket, leading to G₂/M cell cycle arrest. nih.gov

Other research has pointed to the inhibition of enzymes like thymidylate synthase and poly-(ADP-ribose) polymerase (PARP) by quinazolinone derivatives, which are important targets in cancer therapy. nih.gov While specific investigations into the interaction of this compound with targets such as topoisomerases, calcitonin gene-related peptides (CGRP), or vasopressin V3 receptors are not extensively documented in the reviewed literature, the broad bioactivity of the quinazolinone family suggests that these and other pathways remain plausible areas for future investigation.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Multi-Targeting Agents for Complex Diseases

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and certain infections. The focus is shifting towards multi-targeting agents that can modulate several key biological targets simultaneously, offering the potential for enhanced efficacy and reduced chances of drug resistance. The 3-amino-2-styrylquinazolin-4(3H)-one framework is well-suited for this approach due to its versatile structure, which allows for modifications at multiple positions.

Researchers are designing hybrid molecules by incorporating other known pharmacophores into the quinazolinone scaffold. For instance, derivatives of aminoquinazolin-4(3H)-one are being investigated for complex conditions like Alzheimer's disease by designing them to inhibit multiple enzymes involved in the disease's progression, such as monoamine oxidase B (MAO-B) and beta-site APP cleaving enzyme 1 (BACE1). strath.ac.uk Studies have shown that certain aminoquinazolinone-hydrazone derivatives exhibit potent inhibition of BACE1, a key enzyme in the production of amyloid peptides, while also demonstrating strong antioxidant properties, another crucial aspect in combating neurodegeneration. strath.ac.uk The structure-activity relationship (SAR) analysis of these derivatives indicates that specific substitutions, such as electron-donating groups, can enhance these multi-targeting activities. strath.ac.uk

Table 1: Examples of Multi-Targeting Quinazolinone Derivatives

| Derivative Class | Targeted Disease | Key Molecular Targets | Observed Activities |

|---|---|---|---|

| Aminoquinazolinone-hydrazones | Alzheimer's Disease | BACE1, MAO-B | BACE1 Inhibition, Antioxidant, Anti-proliferative |

| 2,3-Disubstituted quinazolinones | Inflammation & Pain | COX, LOX | Analgesic, Anti-inflammatory |

Integration of Advanced Computational Methods in Lead Optimization

Lead optimization is a critical, iterative phase in drug discovery aimed at refining the properties of a promising lead compound to produce a viable drug candidate. patsnap.com Advanced computational methods are becoming indispensable in this process, accelerating the design-synthesize-test cycle and reducing costs. patsnap.combeilstein-journals.org For this compound derivatives, these methods are used to predict and improve their efficacy, selectivity, and pharmacokinetic profiles.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are heavily employed. patsnap.comnih.gov

QSAR: This method establishes a mathematical relationship between the chemical structure of the quinazolinone derivatives and their biological activity. By analyzing a series of compounds, researchers can identify which structural features are crucial for their therapeutic effects.

Molecular Docking: This technique predicts the preferred orientation of a quinazolinone derivative when bound to a specific biological target, such as an enzyme or receptor. nih.gov For example, docking studies have been used to understand how these compounds interact with the active sites of enzymes like cyclooxygenase-2 (COX-2), providing insights into their anti-inflammatory potential and guiding the design of more selective inhibitors. ub.ac.id

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding and understand the intricate molecular interactions. nih.gov

These computational tools allow for the rapid in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. patsnap.com

Exploration of Novel Biological Pathways and Uncharted Mechanistic Landscapes

While the anticancer and antimicrobial activities of quinazolinones are well-documented, current research is focused on uncovering novel biological pathways and mechanisms of action. This exploration could reveal new therapeutic applications for this compound derivatives.

One area of investigation is the induction of apoptosis (programmed cell death) in cancer cells. Studies on related quinazolinone compounds have shown they can trigger apoptosis by modulating key regulator proteins like Bax and Bcl-2 and activating caspase cascades. mdpi.com Further research aims to elucidate the specific upstream signaling pathways that are affected by the this compound core.

Additionally, the role of these compounds in modulating pathways related to oxidative stress and hyperglycemia is being explored, which could have implications for treating metabolic diseases and cancer. mdpi.com The unique structural features of the styryl moiety combined with the quinazolinone core may lead to interactions with previously unassociated biological targets. Identifying these new targets and pathways is a key objective for future research, potentially unlocking treatments for a wider range of diseases.

Potential Applications of this compound Derivatives in Material Science

The utility of this compound derivatives is not limited to pharmacology. Their distinct chemical structures, featuring a conjugated system, make them attractive candidates for applications in material science. The extended π-conjugation provided by the styryl group, in particular, suggests potential for interesting optical and electronic properties.

One of the most promising areas is in the field of non-linear optics (NLO) . NLO materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for technologies like optical switching, frequency conversion, and data storage. The quinazolinone scaffold, when appropriately substituted, can act as a chromophore, and the styryl extension can enhance its NLO response. Research in this area involves synthesizing derivatives with various electron-donating and electron-withdrawing groups on the styryl and quinazolinone rings to fine-tune their optical properties.

Other potential material science applications include the development of:

New Polymers and Coatings: The reactive amino group can be used to incorporate the quinazolinone unit into polymer chains, potentially creating materials with enhanced thermal stability and specific mechanical properties.

Luminescent Materials and Bioimaging Agents: The inherent fluorescence of some quinazolinone derivatives makes them suitable for use as probes in biological imaging or as components in organic light-emitting diodes (OLEDs).

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic potential of this compound derivatives, researchers are exploring prodrug and targeted delivery strategies. A prodrug is an inactive or less active form of a drug that is converted into the active form within the body. nih.govnih.gov This approach can overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. nih.gov

For quinazolinone-based compounds, a prodrug could be designed by chemically modifying the 3-amino group or other functional parts of the molecule. This modification would be cleaved by specific enzymes that are overexpressed in target tissues, such as tumors, leading to site-specific activation of the drug. nih.gov

Targeted delivery systems aim to concentrate the therapeutic agent at the site of action, minimizing exposure to healthy tissues. Strategies being considered include:

Antibody-Drug Conjugates (ADCs): Linking a potent quinazolinone derivative to an antibody that specifically recognizes a protein on the surface of cancer cells.

Nanoparticle Encapsulation: Encapsulating the compound within liposomes or polymeric nanoparticles to improve its pharmacokinetic profile and achieve passive or active targeting to diseased tissues.

These advanced delivery strategies hold the promise of making this compound-based therapies more effective and safer. nih.gov

Sustainable and Scalable Production Methods for Industrial Applications

For any promising compound to move from the laboratory to clinical or industrial use, the development of sustainable and scalable synthesis methods is essential. Traditional chemical syntheses often involve harsh conditions, toxic solvents, and multiple steps, leading to significant waste.

Current research is focused on "green chemistry" approaches for the synthesis of quinazolinone derivatives. A key advancement is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. mdpi.com For example, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one derivatives has been shown to be significantly more efficient using microwave irradiation, with yields increasing from 79% to 87% and reaction times dropping from 10 hours to just 5 minutes.

Other sustainable strategies being explored include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure to reduce solvent use and purification steps. nih.gov

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like ethanol (B145695) or water. mdpi.com

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the amount of reagents needed. nih.gov

Developing these efficient and environmentally friendly production methods is crucial for making this compound and its derivatives accessible for widespread application. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.